Cas no 1361909-99-0 (5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile)

5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile
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- Inchi: 1S/C9H4F3N3O/c10-9(11,12)16-8-3-6(4-14)5-15-7(8)1-2-13/h3,5H,1H2
- InChI Key: QMDXSRWXYBOKFC-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(C#N)=CN=C1CC#N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 337
- Topological Polar Surface Area: 69.7
- XLogP3: 1.4
5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026001999-250mg |
5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile |
1361909-99-0 | 97% | 250mg |
$646.00 | 2022-04-02 | |
Alichem | A026001999-500mg |
5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile |
1361909-99-0 | 97% | 500mg |
$970.20 | 2022-04-02 | |
Alichem | A026001999-1g |
5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile |
1361909-99-0 | 97% | 1g |
$1,848.00 | 2022-04-02 |
5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
Additional information on 5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile
5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile: A Comprehensive Overview
5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile, also known by its CAS number 1361909-99-0, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and trifluoromethoxy groups. The presence of these functional groups imparts the molecule with distinctive electronic and steric properties, making it a valuable building block in organic synthesis.
The synthesis of 5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile typically involves multi-step reactions, often utilizing advanced methodologies such as palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions. Recent studies have highlighted the efficiency of microwave-assisted synthesis in producing this compound with high purity and yield. Researchers have also explored the use of environmentally friendly solvents and catalysts to minimize the ecological footprint of its production process.
In terms of applications, this compound has shown remarkable potential in the development of novel drug candidates. Its ability to act as a bioisostere for other nitrogen-containing heterocycles has made it a valuable tool in medicinal chemistry. For instance, recent research has demonstrated its role as a key intermediate in the synthesis of kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.
Beyond pharmaceuticals, 5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile has also found applications in agrochemicals. Its ability to modulate plant growth and stress responses has led to its investigation as a potential lead compound for developing next-generation pesticides and herbicides. Field trials have shown promising results, particularly in enhancing crop resilience against environmental stressors such as drought and temperature fluctuations.
The electronic properties of this compound make it an attractive candidate for use in organic electronics. Recent studies have explored its application as a component in light-emitting diodes (LEDs) and photovoltaic devices. The trifluoromethoxy group, in particular, has been shown to enhance the molecule's electron-withdrawing capabilities, which is crucial for optimizing device performance.
In conclusion, 5-Cyano-3-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1361909-99-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, agrochemical development, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.
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